molecular formula C17H23BO6 B15235427 Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B15235427
M. Wt: 334.2 g/mol
InChI Key: SUAMCKWVONYNBA-UHFFFAOYSA-N
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Description

Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a benzoate core substituted with an oxetan-3-yloxy group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. This compound is of interest in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the boronate moiety . The oxetan group introduces steric and electronic modifications that differentiate it from analogous structures.

Properties

Molecular Formula

C17H23BO6

Molecular Weight

334.2 g/mol

IUPAC Name

methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C17H23BO6/c1-16(2)17(3,4)24-18(23-16)12-6-11(15(19)20-5)7-13(8-12)22-14-9-21-10-14/h6-8,14H,9-10H2,1-5H3

InChI Key

SUAMCKWVONYNBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3COC3)C(=O)OC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be characterized by its unique structural features:

  • Molecular Formula : C17H25BO5
  • Molecular Weight : 320.19 g/mol
  • CAS Number : 1218789-57-1

The compound consists of a benzoate moiety linked to an oxetane and a dioxaborolane group, which are known for their applications in drug design and synthesis.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds containing boron and oxetane functionalities. The dioxaborolane group is particularly noteworthy due to its ability to form stable complexes with biomolecules, which can enhance the therapeutic index of anticancer agents.

Case Study : A study conducted on similar dioxaborolane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Compounds with oxetane rings have shown promise against a range of bacterial strains.

Research Findings : In vitro assays revealed that methyl derivatives of oxetanes exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. The presence of boron in its structure suggests possible interactions with biological targets.

Findings : Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, derivatives containing boron have been shown to inhibit enzymes like carbonic anhydrase and urease effectively .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanism of ActionReference
AntitumorBreast Cancer CellsInduction of apoptosis
AntimicrobialStaphylococcus aureusBacterial growth inhibition
Enzyme InhibitionCarbonic AnhydraseCompetitive inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences reactivity, solubility, and biological activity. Key analogs include:

a. Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
  • Structure : Trifluoromethyl (-CF₃) group at position 3.
  • Increased lipophilicity due to -CF₃, which may reduce aqueous solubility but improve membrane permeability in drug design .
b. Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure : Methoxy (-OCH₃) group at position 3.
  • Properties :
    • The methoxy group is moderately electron-donating, which may stabilize the boronate ester but slow coupling reactions compared to -CF₃ analogs .
    • Higher solubility in polar solvents due to the hydrophilic -OCH₃ group .
c. Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure: Protected amino (-NHBoc) group at position 3.
  • Properties :
    • The -NHBoc group introduces hydrogen-bonding capability, enhancing solubility in aprotic solvents .
    • Useful in peptide coupling or targeted drug delivery systems .
d. Target Compound: Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure : Oxetan-3-yloxy group at position 3.
  • Properties :
    • The oxetan ring (a strained cyclic ether) balances steric bulk and polarity. It is less bulky than triisopropylsilyl (TIPS) groups (e.g., in ) but more hydrophilic than -CF₃ .
    • Enhances metabolic stability and bioavailability in drug candidates compared to linear ethers or alkyl groups .

Reactivity in Cross-Coupling Reactions

Boronate esters are critical in Suzuki-Miyaura reactions. Substituent effects on reactivity:

Compound Substituent (Position 3) Electronic Effect Reported Coupling Efficiency
Methyl 3-(oxetan-3-yloxy)-5-(dioxaborolan-2-yl)benzoate Oxetan-3-yloxy Mildly donating Moderate (predicted)
Methyl 3-(trifluoromethyl)-5-(dioxaborolan-2-yl)benzoate -CF₃ Strongly withdrawing High (e.g., in )
Methyl 3-methoxy-5-(dioxaborolan-2-yl)benzoate -OCH₃ Donating Low to moderate
Methyl 3-(NHBoc)-5-(dioxaborolan-2-yl)benzoate -NHBoc Neutral/donating Moderate (requires Pd optimization)
  • Key Insight : The oxetan group’s mild electron-donating nature may necessitate optimized reaction conditions (e.g., higher Pd catalyst loading) compared to -CF₃ analogs.
a. Methyl 5-(1-(N-(5-cyclopropyl-2-(4-fluorophenyl)benzofuran-6-yl)sulfonamido)ethyl)-2-(dioxaborolan-2-yl)benzoate
  • Application : Intermediate in RAS inhibitor development (e.g., Elironrasib) .
  • Advantage : Bulky benzofuran and sulfonamide groups improve target binding but reduce solubility. The oxetan analog’s smaller substituent may enhance solubility .
b. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate (NBC)
  • Application : ROS-responsive prodrug for tumor-targeted therapy .
  • Comparison : The oxetan group’s stability under physiological conditions may offer advantages over carbonate linkers in controlled-release systems .

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